molecular formula C13H15N3O B13340292 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13340292
M. Wt: 229.28 g/mol
InChI Key: NPJRLASWBWIPAE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a carbaldehyde group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with isobutylhydrazine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall production efficiency.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbaldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions at the pyrazole ring or the pyridine ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbaldehyde group typically yields carboxylic acids, while reduction leads to alcohols.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-ylmethanol: This compound has a similar structure but with a methanol group instead of a carbaldehyde group.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: This compound features a carbonitrile group instead of a carbaldehyde group.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-ol: This compound has a hydroxyl group at position 5 instead of a carbaldehyde group.

The uniqueness of this compound lies in its specific functional groups and their positions on the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h3-7,9-10H,8H2,1-2H3

InChI Key

NPJRLASWBWIPAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)C=O

Origin of Product

United States

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